N-methylcyclohexanesulfonamide
Overview
Description
N-Methylcyclohexanesulfonamide is a chemical compound with the molecular formula C7H15NO2S . It is used in the field of organic chemistry as a building block .
Synthesis Analysis
The synthesis of this compound involves the reaction of cyclohexanesulfonyl chloride with methylamine . The reaction is carried out in a solution of tetrahydrofuran and dichloromethane at 0°C for 20 hours . The mixture is then diluted with dichloromethane and washed with a 10% NaHCO3 solution and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated under reduced pressure to yield the title compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a sulfonamide group . The sulfonamide group contains a sulfur atom bonded to an oxygen atom, a nitrogen atom, and a methyl group .
Scientific Research Applications
Synthesis Processes and Chemical Properties
- N-Methylcyclohexanesulfonamide and related compounds are synthesized through various chemical processes. For example, Zhao Li-fang (2002) described the synthesis of methylsulfonamide using methanesulfonyl chloride, highlighting optimal conditions for high yield production (Zhao Li-fang, 2002). Similarly, Kasyan et al. (1997) synthesized N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines, providing insight into the structural and spectral parameters of these compounds (Kasyan et al., 1997).
Application in Catalysis and Organic Reactions
- In catalysis, this compound derivatives have been applied in various reactions. For instance, Cortez et al. (2007) discussed the use of monosulfonamide-cyclohexane-1,2-diamine-RhCp∗ complexes in the asymmetric transfer hydrogenation (ATH) of ketones, achieving high enantioselectivity and yield (Cortez et al., 2007).
Thermostability and Derivative Formation
- The formation of stable derivatives of compounds like chlorsulfuron and metsulfuron-methyl through N-methylation has been researched to improve their thermostability for gas chromatography analysis. Klaffenbach et al. (1993) explored this approach, demonstrating the stability of N-methyl derivatives under specific conditions (Klaffenbach et al., 1993).
Bioconjugation in Medicinal Chemistry
- N-Methyl-N-phenylvinylsulfonamides have been utilized for cysteine-selective conjugation in peptides and proteins. Huang et al. (2018) reported their application in the preparation of antibody-drug conjugates (ADCs), highlighting the control over drug-antibody ratios (Huang et al., 2018).
Mechanism of Action
Target of Action
N-Methylcyclohexanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the dihydropteroate synthetase enzyme, it prevents PABA from accessing the site, thereby inhibiting the production of folic acid . This results in a halt in bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthetase enzyme, this compound disrupts this pathway, preventing the production of folic acid and, consequently, the synthesis of bacterial DNA .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts bacterial replication .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy due to competitive inhibition
Properties
IUPAC Name |
N-methylcyclohexanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKUGXSDROKLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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